5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Descripción
The compound 5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide (hereafter referred to as the "target compound") is a highly iodinated, non-ionic aromatic amide derivative. Key characteristics include:
- Molecular Formula: C₃₃H₄₂I₆N₆O₁₄ .
- Molecular Weight: 1508.15 g/mol .
- Structural Features: Six iodine atoms, multiple acetyl and carbamoyl groups, and four 2,3-dihydroxypropyl substituents.
- Role: Identified as an impurity in iodixanol (a non-ionic X-ray contrast agent) synthesis , and a reference standard in pharmacopeial testing .
The compound’s complexity arises from its branched structure and extensive functionalization, which influence its physicochemical behavior and biomedical applications.
Propiedades
IUPAC Name |
5-[acetyl-[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38I6N6O13/c1-11(48)43(27-23(35)17(29(39)54)21(33)18(24(27)36)30(55)40-3-13(50)8-45)6-16(53)7-44(12(2)49)28-25(37)19(31(56)41-4-14(51)9-46)22(34)20(26(28)38)32(57)42-5-15(52)10-47/h13-16,45-47,50-53H,3-10H2,1-2H3,(H2,39,54)(H,40,55)(H,41,56)(H,42,57) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLMOUNYBXWCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38I6N6O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1476.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255376-57-9 | |
| Record name | 5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0255376579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(ACETYL(3-(ACETYL(3-CARBAMOYL-5-((2,3-DIHYDROXYPROPYL)CARBAMOYL)-2,4,6-TRIIODOPHENYL)AMINO)-2-HYDROXYPROPYL)AMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R5061X9HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mecanismo De Acción
Target of Action
Des(2,3-dihydroxypropyl) Iodixanol, also known as Iodixanol, is primarily used as a contrast agent during medical imaging procedures. The primary targets of Iodixanol are the body structures that contain iodine.
Mode of Action
Iodixanol works by attenuating x-rays as they pass through the body. The degree of opacity produced by Iodixanol is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays.
Biochemical Pathways
After intravascular administration, Iodixanol makes opaque those internal structures in its path of flow, allowing their visualization until significant hemodilution and elimination occur
Pharmacokinetics
The elimination half-life is approximately 2.1 hours, and the primary route of excretion is through the kidneys.
Result of Action
The primary result of Iodixanol’s action is the enhanced visualization of internal structures during medical imaging procedures. It is particularly useful in individuals with renal dysfunction, as it is believed to be less toxic to the kidneys than most other intravascular contrast agents.
Action Environment
The action of Iodixanol can be influenced by various environmental factors. For instance, the presence of dust can pose a risk, and it is recommended to avoid dust formation during handling. Additionally, it is advised to ensure adequate ventilation and to avoid breathing in vapors, mist, or gas. The compound should be stored and handled in a safe environment, away from sources of ignition.
Análisis Bioquímico
Biochemical Properties
Des(2,3-dihydroxypropyl) Iodixanol plays a crucial role in biochemical reactions, particularly in the context of proteomics. It interacts with a variety of enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form stable complexes with these biomolecules, thereby influencing their activity and function. For instance, Des(2,3-dihydroxypropyl) Iodixanol can bind to specific enzymes, altering their catalytic activity and affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
Des(2,3-dihydroxypropyl) Iodixanol has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can lead to changes in signal transduction pathways, thereby affecting cellular responses to external stimuli. Additionally, Des(2,3-dihydroxypropyl) Iodixanol can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the expression of specific genes.
Molecular Mechanism
The molecular mechanism of Des(2,3-dihydroxypropyl) Iodixanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to active sites of enzymes, either inhibiting or enhancing their activity. This binding can lead to conformational changes in the enzymes, affecting their function. Furthermore, Des(2,3-dihydroxypropyl) Iodixanol can interact with DNA-binding proteins, influencing the transcription of genes and thereby altering cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Des(2,3-dihydroxypropyl) Iodixanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Des(2,3-dihydroxypropyl) Iodixanol remains stable under specific conditions, but its activity can diminish over time due to degradation processes. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Des(2,3-dihydroxypropyl) Iodixanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential damage to tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Des(2,3-dihydroxypropyl) Iodixanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, Des(2,3-dihydroxypropyl) Iodixanol can affect the glycolytic pathway by interacting with enzymes such as hexokinase and phosphofructokinase, leading to changes in glucose metabolism.
Transport and Distribution
Within cells and tissues, Des(2,3-dihydroxypropyl) Iodixanol is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of Des(2,3-dihydroxypropyl) Iodixanol is influenced by its affinity for certain transporters, which can affect its accumulation in different tissues.
Subcellular Localization
Des(2,3-dihydroxypropyl) Iodixanol exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with specific biomolecules and its overall biochemical effects. For instance, Des(2,3-dihydroxypropyl) Iodixanol may localize to the nucleus, where it can influence gene expression by interacting with transcription factors.
Actividad Biológica
The compound 5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This compound is structurally related to iodinated contrast agents used in medical imaging and has implications in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 1508.1452 g/mol. The structure includes multiple functional groups such as acetyl, carbamoyl, and triiodophenyl moieties that contribute to its biological activity and solubility properties.
| Property | Value |
|---|---|
| Molecular Formula | C33H42I6N6O14 |
| Molecular Weight | 1508.1452 g/mol |
| Charge | 0 |
| Stereochemistry | Mixed |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that the triiodinated structure enhances its radiopacity, making it effective as a contrast agent in imaging techniques like X-ray and CT scans. The presence of hydroxyl groups may also facilitate interactions with biological membranes and proteins.
Anticancer Properties
Recent research has indicated that iodinated compounds can exhibit anticancer properties. For instance, derivatives of triiodophenyl have shown cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS).
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Preliminary studies indicate that the presence of carbamoyl groups may enhance antimicrobial activity by disrupting bacterial cell walls.
Case Study 1: Anticancer Activity Evaluation
A study conducted on the effects of similar iodinated compounds on breast cancer cell lines demonstrated significant inhibition of cell proliferation at concentrations above 10 µM. The study utilized flow cytometry to assess apoptosis rates and found that treatment with the compound led to a 30% increase in apoptotic cells compared to control groups.
Case Study 2: Antimicrobial Testing
In vitro testing against E. coli revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests moderate antimicrobial activity; however, further studies are needed to elucidate the exact mechanism and efficacy against other pathogens.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is rapidly distributed in vivo following administration. Its high iodine content contributes to a longer retention time in tissues during imaging procedures.
Toxicity Studies
Toxicological assessments have shown that while the compound is generally well-tolerated at therapeutic doses, higher concentrations can lead to nephrotoxicity, particularly due to its iodine load. Monitoring renal function is recommended during clinical use.
Comparación Con Compuestos Similares
Structural and Functional Comparisons
The table below contrasts the target compound with structurally related iodinated benzenedicarboxamides used in medical imaging:
Key Differences and Implications
Iodine Content: The target compound and iodixanol contain 6 iodine atoms, enhancing X-ray attenuation compared to iohexol and its intermediates (3 iodine atoms) . However, iodixanol’s dimeric structure reduces osmolality, making it safer for renal patients .
Molecular Weight and Solubility :
- The target compound’s high molecular weight (1508.15 g/mol) correlates with lower aqueous solubility compared to iohexol (821.1 g/mol), which is "very soluble in water" . This limits its direct use as a contrast agent but suits analytical reference applications .
Synthetic Role: As an iodixanol impurity, the target compound’s formation during synthesis must be minimized to ensure final product safety . In contrast, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide is a precursor in iohexol production .
Physicochemical Properties
Data from highlights critical differences:
The higher melting point of Iohexol Impurity A (274–276°C) versus iohexol (177–187°C) reflects increased molecular rigidity due to additional substituents .
Research and Industrial Relevance
- Contrast Agent Development: The target compound’s structure informs strategies to optimize iodixanol synthesis, minimizing impurities while maintaining efficacy .
- Toxicity Profile : As a high-molecular-weight impurity, its pharmacokinetics (e.g., renal clearance) differ from clinically approved agents, necessitating rigorous quality control .
- Reference Standards: Its use in pharmacopeial testing ensures batch consistency for iodixanol and iohexol .
Métodos De Preparación
Initial Acylation of the Central Benzene Core
The first acylation step involves converting the primary amine of 5-amino-2,4,6-triiodoisophthalic acid dichloride to an acetamido group. As detailed in, this is achieved by treating the dichloride with acetyl chloride in DMA at 25°C for 12 hours, followed by quenching with lithium hydroxide to neutralize excess acid. The reaction progress is monitored via in-process HPLC, ensuring >98% conversion.
Table 1: Reaction Conditions for Central Core Acylation
Amidation with 3-Amino-1,2-Propanediol
Following acylation, the dichloride intermediate undergoes amidation with 3-amino-1,2-propanediol. Patent specifies combining the acylated dichloride with 3-amino-1,2-propanediol and lithium hydroxide in DMA at 0–25°C for 12 hours. This forms N,N'-bis(2,3-dihydroxypropyl) carbamoyl groups at positions 1 and 3. The reaction mixture is precipitated into butanol or ethyl acetate/isopropyl alcohol (1:3 v/v) to isolate the product.
In contrast, employs triethylamine as a base and 2-methoxyethanol as a co-solvent, achieving 98.9% yield after crystallization from isopropyl alcohol. The choice of base significantly impacts reaction efficiency: lithium hydroxide minimizes side reactions compared to triethylamine, which may require stricter temperature control.
Secondary Acylation for Peripheral Acetyl Groups
The target compound’s peripheral acetyl groups are introduced via a second acylation step. Patent demonstrates this by reacting the bis-dihydroxypropyl intermediate with acetoxyacetyl chloride at 15–30°C, followed by saponification with sodium hydroxide to hydrolyze the acetoxy group to a hydroxyl. However, retaining the acetyl group on the amine necessitates selective reaction conditions.
Critical Considerations:
-
Temperature Control: Exothermic reactions during acetyl halide addition require cooling to 10–15°C.
-
Solvent Selection: DMA and N-methyl-2-pyrrolidone (NMP) enhance solubility of iodinated intermediates, preventing premature precipitation.
-
Stoichiometry: A 2:1 molar ratio of acetyl chloride to amine ensures complete acylation without over-acylation of hydroxyl groups.
Final Assembly and Purification
The convergent synthesis concludes with coupling the acylated intermediates. Patent highlights catalytic hydrogenation for reducing nitro intermediates to amines, though this step is omitted in the target compound’s synthesis. Instead, the final assembly involves precipitating the product from alcohol-water mixtures, achieving >99% purity after vacuum drying.
Table 2: Purification Parameters Across Methods
| Parameter | ||
|---|---|---|
| Precipitation Solvent | Butanol or ethyl acetate/IPA | Isopropyl alcohol |
| Washing Agent | Cold water (pH 5) | 70% ethanol |
| Drying Conditions | Vacuum, 40–50°C | Vacuum, 60°C |
| Final Purity | 98.5% (HPLC) | 99.15% (HPLC) |
Optimization and Yield Enhancement
Yield optimization centers on solvent selection, stoichiometry, and reaction monitoring. Patent reports 96.9–99.6% yields for analogous compounds using 2-methoxyethanol and catalytic hydrogenation, though this method requires adaptation for acetylated derivatives. Key advancements include:
Q & A
Basic Research Questions
Q. What are the critical structural features of the compound that dictate its physicochemical properties (e.g., solubility, stability)?
- Methodological Answer : The compound’s high iodine content (six triiodinated benzene rings) and hydrophilic dihydroxypropyl carboxamide groups are key to its solubility in aqueous media, essential for biomedical applications like contrast imaging. Stability studies should focus on hydrolysis susceptibility of acetylated amino groups under physiological pH (7.4). Use NMR and HPLC-MS to track degradation pathways, particularly deacetylation or iodine loss .
Q. What synthetic strategies are reported for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis involves sequential acetylation and carbamoylation of triiodinated benzene precursors. Critical parameters include temperature control (<50°C to prevent iodine dissociation) and solvent selection (e.g., DMF for solubility). GP1 and GP2 procedures in suggest using trifluoromethanesulfonate intermediates for regioselective functionalization. Ultrasound-assisted methods () may reduce reaction times by 30–40% compared to traditional heating .
Q. How can researchers enhance the compound’s solubility for in vivo studies without altering its bioactivity?
- Methodological Answer : Solubility optimization can involve co-solvents (e.g., PEG-400), pH adjustment (neutral to mildly alkaline), or cyclodextrin complexation. Stability assays (e.g., dynamic light scattering) should monitor aggregation over 24 hours. highlights the role of dihydroxypropyl groups in maintaining hydrophilicity, but excessive derivatization may reduce target binding affinity .
Advanced Research Questions
Q. What experimental design frameworks address contradictions in pharmacokinetic data across biological models?
- Methodological Answer : Use factorial design ( ) to isolate variables like serum protein binding or metabolic enzyme activity. For example, if rodent studies show faster clearance than primate models, apply LC-MS/MS to quantify metabolite profiles and correlate with cytochrome P450 isoform expression. ICReDD’s computational-experimental loop () can predict interspecies metabolic differences using quantum chemical calculations .
Q. How can molecular dynamics (MD) simulations predict serum protein binding interactions, and how do these align with experimental data?
- Methodological Answer : MD simulations (e.g., GROMACS) using human serum albumin (HSA) crystal structures (PDB: 1AO6) can model binding free energies. Compare results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. notes that AI-driven COMSOL models improve accuracy by incorporating solvent accessibility and entropy changes .
Q. What advanced analytical techniques resolve structural isomers or degradation byproducts in stability studies?
- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with ion mobility separation (IMS) distinguishes isomers with identical masses but divergent collision cross-sections. For degradation products, use 2D-NMR (HSQC, HMBC) to map spatial proximity of iodine atoms and carboxamide groups. ’s structural analogs suggest monitoring acetyl migration via FT-IR peak shifts at 1650–1750 cm⁻¹ .
Q. What strategies mitigate iodine leaching during long-term storage or irradiation?
- Methodological Answer : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) reduces iodine loss. Accelerated stability testing under UV light (ICH Q1B guidelines) can quantify leaching via ICP-MS. ’s stereochemical analysis ((2S)-dihydroxypropyl groups) implies chiral packing in crystalline forms may enhance photostability .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported binding affinities to serum proteins?
- Methodological Answer : Variability may arise from assay conditions (e.g., temperature, ionic strength). Standardize protocols using ITC at 25°C and 150 mM NaCl. Apply multivariate regression ( ) to identify confounding factors. Cross-validate with circular dichroism (CD) spectroscopy to confirm conformational changes in HSA upon compound binding .
Methodological Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
